molecular formula C28H18N2 B13362892 5-Phenyl-5,7-dihydrobenzo[b]indolo[3,2-h]carbazole

5-Phenyl-5,7-dihydrobenzo[b]indolo[3,2-h]carbazole

Cat. No.: B13362892
M. Wt: 382.5 g/mol
InChI Key: PRCDXDZNLVUTJU-UHFFFAOYSA-N
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Description

5-Phenyl-5,7-dihydrobenzo[b]indolo[3,2-h]carbazole is a complex organic compound characterized by its extended π-electron system and unique structural features. This compound is part of the indolocarbazole family, known for their significant biological activities and applications in various fields such as organic electronics and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-5,7-dihydrobenzo[b]indolo[3,2-h]carbazole typically involves multi-step organic reactions. One common method includes the Pd-catalyzed twofold cyclization of suitable precursors under specific conditions . For instance, a mixture of the precursor compound, Pd(OAc)2, and a base in an appropriate solvent is stirred and heated under air or inert atmosphere for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-5,7-dihydrobenzo[b]indolo[3,2-h]carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce halogens, alkyl, or aryl groups .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-5,7-dihydrobenzo[b]indolo[3,2-h]carbazole stands out due to its specific structural features and the ability to undergo a wide range of chemical reactions. Its applications in both organic electronics and medicinal chemistry highlight its versatility and importance in scientific research .

Properties

Molecular Formula

C28H18N2

Molecular Weight

382.5 g/mol

IUPAC Name

16-phenyl-12,16-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,22]tetracosa-1(13),2,4,6,8,10,14,17,19,21,23-undecaene

InChI

InChI=1S/C28H18N2/c1-2-10-20(11-3-1)30-27-13-7-6-12-21(27)24-16-23-22-14-18-8-4-5-9-19(18)15-25(22)29-26(23)17-28(24)30/h1-17,29H

InChI Key

PRCDXDZNLVUTJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC5=C(C=C42)NC6=CC7=CC=CC=C7C=C65

Origin of Product

United States

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